molecular formula C12H14O4 B13488530 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid

Cat. No.: B13488530
M. Wt: 222.24 g/mol
InChI Key: MSBBCDJBESIFOX-UHFFFAOYSA-N
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Description

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid is an organic compound that features a benzodioxin ring fused with a butanoic acid moiety

Preparation Methods

The synthesis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid typically involves several steps. One common method includes the reaction of 1,2-dibromoethane with acetone under reflux conditions, followed by the addition of hydrazine hydrate and phenyl isothiocyanate . Industrial production methods may vary, but they generally involve similar multi-step synthetic routes with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes .

Scientific Research Applications

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound’s ability to modulate immune responses is linked to its interaction with immune cell receptors and signaling pathways .

Comparison with Similar Compounds

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid can be compared with similar compounds such as:

  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
  • (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid
  • 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of the benzodioxin ring and butanoic acid moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid

InChI

InChI=1S/C12H14O4/c1-2-9(12(13)14)8-3-4-10-11(7-8)16-6-5-15-10/h3-4,7,9H,2,5-6H2,1H3,(H,13,14)

InChI Key

MSBBCDJBESIFOX-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=C(C=C1)OCCO2)C(=O)O

Origin of Product

United States

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